(E)-3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for the requested compound is not available in the retrieved documents .Scientific Research Applications
Transformations in Chemical Synthesis
Compounds with structures related to "(E)-3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide" are often explored for their chemical transformations. For example, research on transformations of the pyrido[1,2-a]pyrazine ring system into various heterocyclic compounds highlights the synthetic versatility of these molecules in producing imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which are of interest for their potential biological activities (Kolar, Tiŝler, & Pizzioli, 1996).
Anticancer and Anti-inflammatory Applications
Some derivatives of pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, demonstrating the potential therapeutic applications of such compounds (Rahmouni et al., 2016). Similarly, benzimidazole derivatives, including those related to the pyrido[1,2-a]pyrimidin-3-yl structure, have been synthesized for exploring their reactions and potential biological activities (Fikry et al., 2015).
Analgesic Properties
Research into the modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides suggests that these compounds can be optimized for enhanced biological properties, such as analgesic effects. This line of research indicates a potential application in developing new analgesic agents (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3/c1-11-3-2-8-24-17(11)23-18(27-14-6-4-13(20)5-7-14)15(19(24)26)9-12(10-21)16(22)25/h2-9H,1H3,(H2,22,25)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMLZUQFVHCWGF-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)N)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)N)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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